5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride, also known as CP-154,526, is a synthetic compound that belongs to the benzodiazepine family. It is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor, which is involved in the regulation of stress and anxiety in the brain. CP-154,526 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, addiction, and post-traumatic stress disorder (PTSD).
Scientific Research Applications
Antitubercular Activity
A study synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, exhibiting antitubercular activity against mycobacterium species. These compounds showed potential as antitubercular agents (Raju, Sasidhar, & Vidyadhara, 2020).
5-HT3 Receptor Antagonists
Research into benzimidazole derivatives, including those related to 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, has revealed their application as 5-HT3 receptor antagonists. These compounds have therapeutic potential, especially in gastrointestinal and behavioral treatments (Pascual et al., 2003).
Antiemetic Properties
Domperidone, chemically similar to 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, is used as an antiemetic and to study dopaminergic mechanisms. It highlights the potential of related compounds in gastrointestinal and neurological research (Patta, Tirumaliah, Govindaraj, & Kalimuphu, 2016).
Antimicrobial Activity
Some novel piperidine-based compounds, including those structurally related to 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, have been synthesized and demonstrated antimicrobial activities. These findings suggest the potential of such compounds in combating bacterial and fungal infections (Mokhtari & Pourabdollah, 2013).
Anticancer Properties
Research has shown that compounds related to 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole have potential applications in cancer treatment. These compounds were found to exhibit inhibitory effects toward various human tumor cell lines, suggesting their possible use in developing new anticancer drugs (Al-Omran, Mohareb, & El-Khair, 2014).
Corrosion Inhibition
Piperine derivatives, structurally similar to 5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole, have been studied as corrosion inhibitors on iron surfaces. These compounds showed potential in protecting metal surfaces from corrosion, highlighting another application area for related compounds (Belghiti et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
The synthesis of piperidine derivatives involves intra- and intermolecular reactions . For instance, the mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities .
Pharmacokinetics
The compound has a molecular weight of 19667 and a molecular formula of C10H13ClN2 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
properties
IUPAC Name |
6-chloro-2-piperidin-2-yl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;/h4-5,7,10,14H,1-3,6H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIIDHAKLYDZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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